

Introduction: The Strategic Role of Functionalized Arylboronic Acids in Modern Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Fluoro-2-(methylthio)phenylboronic acid

Cat. No.: B1440633

[Get Quote](#)

In the landscape of pharmaceutical discovery and materials science, the ability to construct complex molecular architectures with precision is paramount. Arylboronic acids have emerged as indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.^{[1][2]} These reagents offer a unique combination of stability, versatile reactivity, and relatively low toxicity, making them ideal intermediates in the synthesis of biaryl and heteroaryl structures that form the core of many active pharmaceutical ingredients (APIs).^{[2][3]}

4-Fluoro-2-(methylthio)phenylboronic acid is a specialized reagent that offers chemists a trifecta of synthetically valuable functionalities on a single phenyl ring. The strategic placement of a fluorine atom can enhance key drug-like properties such as metabolic stability, binding affinity, and bioavailability.^[2] The methylthio group provides an additional vector for modification and can influence the electronic properties of the ring. The boronic acid moiety, of course, serves as the reactive handle for carbon-carbon bond formation.^[4]

This guide provides a comprehensive overview of the physicochemical properties, applications, and handling considerations for **4-Fluoro-2-(methylthio)phenylboronic acid**, tailored for researchers, medicinal chemists, and process development scientists who utilize this reagent to drive innovation.

Core Physicochemical Properties

Characterizing a reagent is the foundational step for its effective and reproducible use in any synthetic protocol. While some suppliers provide this compound for early discovery research without extensive analytical data, its fundamental properties can be compiled from various sources. It is the responsibility of the end-user to confirm the identity and purity for their specific application.

Below is a summary of the key physicochemical identifiers for **4-Fluoro-2-(methylthio)phenylboronic acid**.

Property	Value	Source
Molecular Formula	C ₇ H ₈ BFO ₂ S	[5]
Molecular Weight	186.01 g/mol	
CAS Number	861931-38-6	[5] [6]
Physical Form	Solid	[6]
SMILES String	CSC1=CC(F)=CC=C1B(O)O	
InChI Key	BAPCTRHEOVYOPW- UHFFFAOYSA-N	

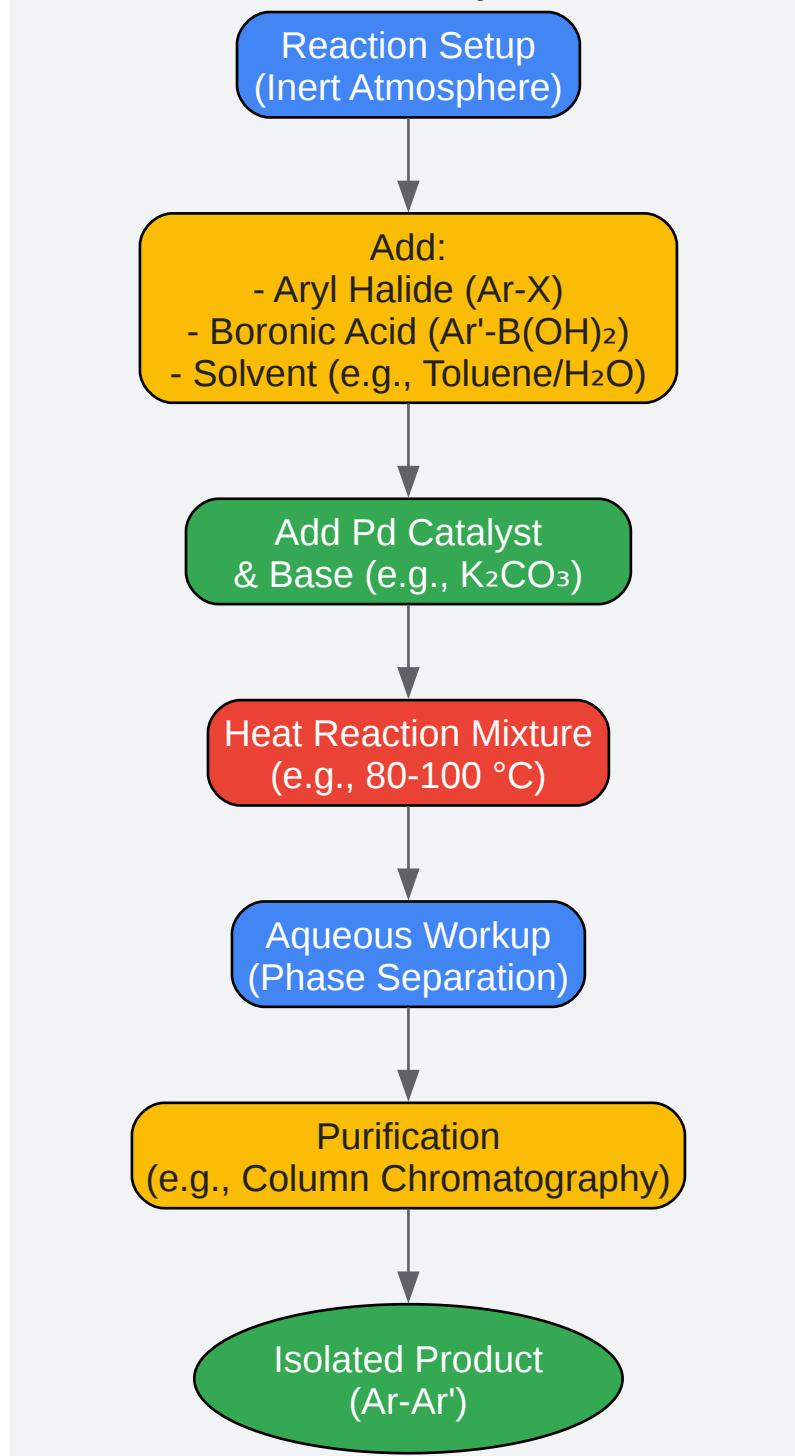
It is important to note that arylboronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.[\[7\]](#)[\[8\]](#) This can complicate characterization and may affect reactivity. Commercially available arylboronic acids often contain varying amounts of these anhydrides.[\[7\]](#)

Caption: Chemical structure of **4-Fluoro-2-(methylthio)phenylboronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

The premier application for **4-Fluoro-2-(methylthio)phenylboronic acid** is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[\[2\]](#) This reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron species and

an aryl or vinyl halide/triflate.[\[1\]](#)[\[4\]](#) The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and high yields.[\[1\]](#)


Mechanism and Causality

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
- Transmetalation: This is the crucial step where the organic moiety is transferred from the boronic acid to the palladium center. A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer.[\[9\]](#)
- Reductive Elimination: The two organic partners on the Pd(II) complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

The choice of base, solvent, and palladium ligand is critical and must be optimized for the specific substrates to maximize yield and minimize side reactions like protodeboronation (loss of the boronic acid group).[\[10\]](#)

Generalized Suzuki-Miyaura Workflow

[Click to download full resolution via product page](#)

Caption: A simplified workflow for a typical Suzuki-Miyaura coupling experiment.

Experimental Protocol: Quality Control and Characterization

Ensuring the quality and identity of a starting material is a non-negotiable aspect of robust chemical synthesis. The following is a representative protocol for the characterization of **4-Fluoro-2-(methylthio)phenylboronic acid**.

Objective: To confirm the identity and assess the purity of a supplied batch of the title compound via Nuclear Magnetic Resonance (NMR) spectroscopy.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **4-Fluoro-2-(methylthio)phenylboronic acid** into a clean, dry vial.
 - Add approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆.
 - Rationale: DMSO-d₆ is an excellent choice for many boronic acids due to its high polarity, which aids in dissolution. Furthermore, it allows for the observation of exchangeable protons (from the B(OH)₂ group), which appear as a broad singlet and can provide structural confirmation.
 - Vortex the sample until the solid is fully dissolved.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- NMR Acquisition:
 - Acquire a ¹H NMR spectrum. Key expected signals would include aromatic protons, the methylthio singlet, and the broad singlet for the boronic acid hydroxyl protons.
 - Acquire a ¹⁹F NMR spectrum. This is a critical experiment for a fluorinated compound. A single resonance corresponding to the fluorine atom on the aromatic ring is expected.

- Acquire a ^{13}C NMR spectrum to confirm the carbon backbone of the molecule.
- Rationale: A multi-nuclear NMR approach provides orthogonal data points to build a high-confidence structural assignment. ^{19}F NMR is particularly powerful as it is highly sensitive and has a wide chemical shift range, making it an unambiguous confirmation of fluorination.
- Data Analysis:
 - Integrate the ^1H NMR spectrum to determine the relative ratios of protons, ensuring they match the molecular structure.
 - Analyze the chemical shifts and coupling patterns in all spectra to confirm the substitution pattern on the aromatic ring.
 - Check for the presence of significant impurities, such as residual solvents or byproducts from synthesis. The presence of boroxine anhydrides may be indicated by additional, broader signals.[8]

Handling, Storage, and Safety

Proper handling and storage are critical for maintaining the integrity of boronic acids and ensuring laboratory safety.

Storage:

- Conditions: Store in a cool, dry, and well-ventilated place.[6][11] It is recommended to keep the container tightly closed and, for long-term stability, store under an inert atmosphere (e.g., argon or nitrogen).[11]
- Hygroscopicity: Boronic acids can be hygroscopic, and exposure to moisture can lead to degradation.[7][11]
- Incompatibilities: Avoid storage with strong oxidizing agents, strong acids, and strong bases. [11][12]

Safety and Handling:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[6][13][14]
- Hazard Statements: The compound may be harmful if swallowed or in contact with skin and can cause skin and serious eye irritation.[6][14][15] Avoid breathing dust.[6][15]
- Spill Cleanup: In case of a spill, avoid generating dust.[15] Mix with an inert absorbent material like sand, sweep up, and place in a tightly closed container for disposal.[13]
- Genotoxic Potential: It is noteworthy that some arylboronic acids have been found to be weakly mutagenic in microbial assays and may be considered potential genotoxic impurities (PGIs) in an API context.[10] This is a critical consideration in late-stage drug development and requires appropriate control strategies.

Conclusion

4-Fluoro-2-(methylthio)phenylboronic acid is a highly functionalized and synthetically valuable building block. Its utility, primarily centered on the robust and reliable Suzuki-Miyaura cross-coupling, provides chemists with a powerful tool for constructing novel molecular entities. A thorough understanding of its physicochemical properties, coupled with rigorous characterization and adherence to proper handling and storage protocols, is essential for leveraging its full potential in research and development. As with any specialized reagent, the ultimate success of its application lies in the hands of a well-informed scientist who appreciates both its reactivity and its required precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tcichemicals.com [tcichemicals.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 4-Fluoro-2-(methylthio)phenylboronic acid | 861931-38-6 [amp.chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 11. fishersci.com [fishersci.com]
- 12. laballey.com [laballey.com]
- 13. CAS#:861931-38-6 | 4-Fluoro-2-(methylthio)phenylboronic acid | Chemsric [chemsrc.com]
- 14. tcichemicals.com [tcichemicals.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- To cite this document: BenchChem. [Introduction: The Strategic Role of Functionalized Arylboronic Acids in Modern Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1440633#physicochemical-properties-of-4-fluoro-2-methylthio-phenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com